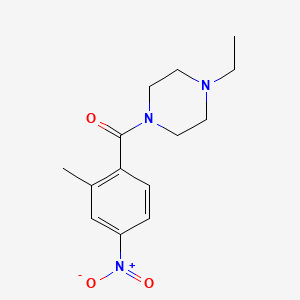![molecular formula C15H13N3O B13889178 2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)
2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antiproliferative and kinase inhibitory activities.
Biology: The compound is investigated for its interactions with biological macromolecules and its potential as a therapeutic agent.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its kinase inhibitory properties.
Uniqueness
2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one stands out due to its cyclopropyl and phenyl substituents, which may confer unique steric and electronic properties, enhancing its interaction with specific biological targets.
Propriétés
Formule moléculaire |
C15H13N3O |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O/c19-15-13-12(17-14(18-15)10-6-7-10)8-11(16-13)9-4-2-1-3-5-9/h1-5,8,10,16H,6-7H2,(H,17,18,19) |
Clé InChI |
SGJKPENFHZUOGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(C(=O)N2)NC(=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
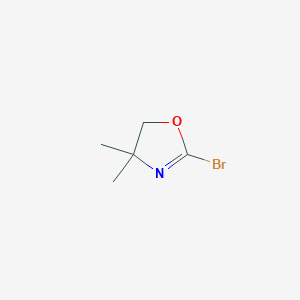
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
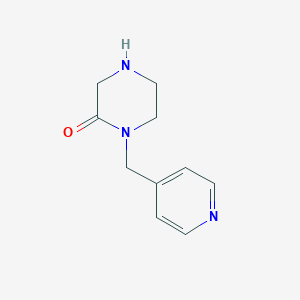
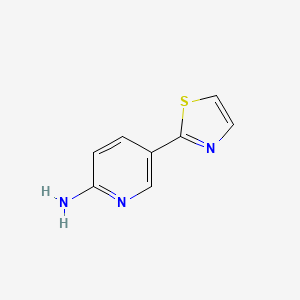
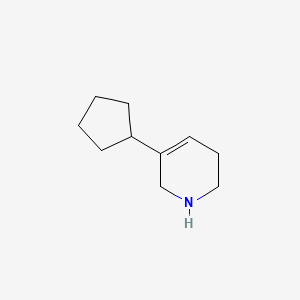
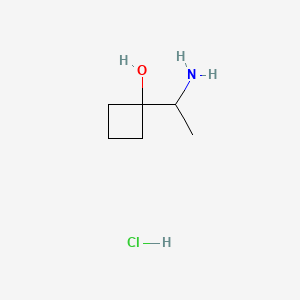
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)



